molecular formula C20H18Br2O4 B11541481 5,5-Bis[(4-bromophenyl)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione

5,5-Bis[(4-bromophenyl)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B11541481
M. Wt: 482.2 g/mol
InChI Key: OVAMACFEBQTZIL-UHFFFAOYSA-N
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Description

5,5-Bis[(4-bromophenyl)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione is an organic compound that features a dioxane ring substituted with bromophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Bis[(4-bromophenyl)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the reaction of 4-bromobenzyl bromide with dimethyl malonate in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, followed by cyclization to form the dioxane ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions.

    Reduction: Reduction reactions can target the bromophenyl groups, potentially converting them to phenyl groups.

    Substitution: The bromine atoms on the phenyl rings can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Products may include benzoic acid derivatives.

    Reduction: Products may include phenyl-substituted dioxane derivatives.

    Substitution: Products vary depending on the nucleophile used, such as azido or thiol-substituted derivatives.

Scientific Research Applications

5,5-Bis[(4-bromophenyl)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Medicine: Investigated for its potential use in drug delivery systems due to its structural stability.

    Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action for 5,5-Bis[(4-bromophenyl)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione is not well-defined, as it largely depends on its application

Comparison with Similar Compounds

Similar Compounds

  • 5,5-Bis[(4-chlorophenyl)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione
  • 5,5-Bis[(4-methylphenyl)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione
  • 5,5-Bis[(4-nitrophenyl)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione

Uniqueness

5,5-Bis[(4-bromophenyl)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione is unique due to the presence of bromine atoms, which can participate in various chemical reactions, such as nucleophilic substitution and cross-coupling reactions. This makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C20H18Br2O4

Molecular Weight

482.2 g/mol

IUPAC Name

5,5-bis[(4-bromophenyl)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione

InChI

InChI=1S/C20H18Br2O4/c1-19(2)25-17(23)20(18(24)26-19,11-13-3-7-15(21)8-4-13)12-14-5-9-16(22)10-6-14/h3-10H,11-12H2,1-2H3

InChI Key

OVAMACFEBQTZIL-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(=O)C(C(=O)O1)(CC2=CC=C(C=C2)Br)CC3=CC=C(C=C3)Br)C

Origin of Product

United States

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